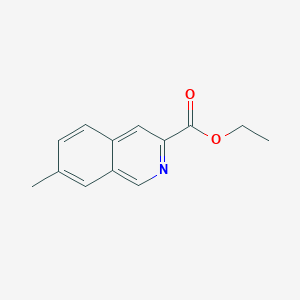

Ethyl 7-methylisoquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 7-methylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-10-5-4-9(2)6-11(10)8-14-12/h4-8H,3H2,1-2H3 |

InChI Key |

SOBZWYUQPFDVBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Approaches to Isoquinoline-3-carboxylate Synthesis

The construction of the isoquinoline (B145761) core, particularly with substitution at the 3-position, has been a subject of extensive research. Various classical and modern synthetic strategies have been developed to achieve this goal, each with its own merits and limitations.

Pomeranz-Fritsch-Bobbitt Type Cyclization Strategies

The Pomeranz-Fritsch reaction, a cornerstone in isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org This reaction proceeds in two main stages: the initial condensation of a benzaldehyde (B42025) with an aminoacetaldehyde acetal to form a Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgorganicreactions.orgthermofisher.com While this method is versatile for a range of isoquinoline derivatives, its application to the synthesis of 3-carboxyisoquinolines can be challenging due to the potential for harsh reaction conditions to affect the carboxylate group.

A significant modification, known as the Bobbitt modification, involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of a tetrahydroisoquinoline, which can then be aromatized. thermofisher.com This two-step approach often provides better yields and can be more amenable to sensitive functional groups.

| Reaction | Key Reactants | Conditions | Product | Reference |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde diethyl acetal | Concentrated H₂SO₄ | Isoquinoline | wikipedia.orgthermofisher.com |

| Bobbitt Modification | Benzalaminoacetal | 1. Hydrogenation (e.g., H₂/Pd) 2. Acid-catalyzed cyclization | Tetrahydroisoquinoline | thermofisher.com |

This table summarizes the key features of the Pomeranz-Fritsch and Bobbitt-modified reactions for isoquinoline synthesis.

Rhodium(III)-Catalyzed Annulation and Cyclization Reactions

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems. Rhodium(III)-catalyzed C-H activation and annulation has proven to be a particularly effective strategy for the synthesis of substituted isoquinolines. rsc.orgdoi.org This methodology often involves the reaction of a benzimidate or a similar directing group-containing aromatic compound with an alkyne or alkene. rsc.org

For the synthesis of isoquinoline-3-carboxylates, a notable approach involves the Rh(III)-catalyzed [4+2] annulation of N-hydroxyoximes with maleate esters or 2-chloroacrylates. researchgate.net This method provides direct access to the isoquinoline-3,4-dicarboxylate or isoquinoline-3-carboxylate skeleton under relatively mild conditions and without the need for external metal oxidants. researchgate.net The reaction proceeds with a good tolerance for various functional groups. researchgate.net

| Catalyst System | Reactants | Key Features | Product Type | Reference |

| [CpRhCl₂]₂/AgNTf₂/KOAc | N-hydroxyoximes, Maleate esters | [4+2] annulation, C-H activation | Isoquinoline-3,4-dicarboxylates | researchgate.net |

| [CpRhCl₂]₂/AgNTf₂/KOAc | N-hydroxyoximes, 2-Chloroacrylates | [4+2] annulation, C-H activation | Isoquinoline-3-carboxylates | researchgate.net |

This table highlights examples of Rhodium(III)-catalyzed reactions for the synthesis of isoquinoline carboxylates.

Palladium-Catalyzed Coupling Reactions for Isoquinoline Scaffold Construction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of isoquinoline synthesis, these reactions offer a convergent and flexible approach. One such strategy involves the coupling of an ortho-iodo- or ortho-bromoarylaldehyde with a terminal alkyne, followed by an imination and subsequent annulation reaction. organic-chemistry.org

A more direct route to 3-substituted isoquinolines can be achieved through the palladium-catalyzed cyclization of N-alkynylbenzaldimines with a suitable coupling partner. For the introduction of the ethyl carboxylate group, ethyl chloroformate could potentially serve as the electrophile in such a cyclization, although specific examples for this transformation are not abundant in the literature.

Photochemical Cyclization Approaches to Isoquinoline Derivatives

Photochemical reactions offer a unique avenue for the construction of complex molecular architectures under mild conditions. The synthesis of isoquinoline derivatives can be achieved through the photochemical cyclization of enamides or related precursors. rsc.org For instance, the controlled radical cyclization cascade of o-alkynylated benzamides, initiated by a metal-free photoredox catalyst, can lead to isoquinoline-1,3,4(2H)-triones, which can be further modified. nih.gov While direct photochemical routes to isoquinoline-3-carboxylic acid esters are not extensively documented, the functionalization of photochemically generated isoquinoline intermediates presents a plausible strategy. rsc.org

Multi-Step Organic Transformations for Isoquinoline Ring System Assembly

Often, the synthesis of a specifically substituted isoquinoline like ethyl 7-methylisoquinoline-3-carboxylate requires a multi-step approach. A plausible synthetic route could commence from a readily available starting material such as m-toluidine. A Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be employed to construct the 7-methylquinoline core. semanticscholar.org Subsequent nitration, reduction of the nitro group, and further transformations would be necessary to build the isoquinoline ring and introduce the desired functional groups.

For instance, a sequence involving the construction of a 7-methyl substituted benzene (B151609) ring followed by the elaboration of the pyridine (B92270) ring containing the ethyl carboxylate group is a common strategy. This approach allows for the precise placement of substituents through well-established organic transformations.

Targeted Functionalization of the Isoquinoline Ring System

The introduction of specific substituents onto a pre-formed isoquinoline nucleus is a critical aspect of generating structural diversity. For this compound, methods for the selective introduction of a methyl group at the C7 position and an ethyl carboxylate group at the C3 position are of paramount importance.

C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heterocyclic rings, avoiding the need for pre-functionalized starting materials. researchgate.net For the methylation of the C7 position, transition-metal-catalyzed cross-coupling reactions of a halogenated isoquinoline precursor with a methylating agent (e.g., methylboronic acid or methyl Grignard reagent) are a viable option. Alternatively, radical-based methylation methods could also be explored.

The introduction of the ethyl carboxylate group at the C3 position can be more challenging due to the electronic nature of the isoquinoline ring. However, methods such as palladium-catalyzed carbonylation of a 3-haloisoquinoline in the presence of ethanol could be employed. Another approach involves the metalation of the isoquinoline ring, followed by quenching with an appropriate electrophile like ethyl chloroformate.

Recent advancements have also demonstrated the possibility of meta-C–H alkylation of isoquinolines through a photochemical wikipedia.orgrsc.org N to C rearrangement, offering a novel strategy for functionalization at positions that are typically difficult to access. nih.gov

Regioselective Substitution at the 7-Position

Achieving substitution specifically at the 7-position of the isoquinoline core is a critical challenge. The final substitution pattern is often determined by the functional groups present on the starting materials used in classical isoquinoline synthesis methods.

Pictet-Spengler Reaction : In this synthesis, the cyclization of a substituted phenethylamine (B48288) with an aldehyde can be directed by the substituents on the aromatic ring. The regioselectivity depends on the electronic nature of these substituents, with the cyclization generally favoring the position ortho to the most activating group researchgate.net. To achieve a 7-methyl substitution, a starting material such as a 4-methyl-phenethylamine derivative would be required.

Directed C-H Functionalization : Modern synthetic methods offer alternative routes. For instance, a photo-induced dearomative hydrosilylation of isoquinolines has been shown to yield C7-silylated products as the major regioisomers nih.gov. This silylated intermediate can then be further functionalized, providing a pathway to 7-substituted isoquinolines.

Introduction of the Ethyl Carboxylate Moiety at the 3-Position

The ethyl carboxylate group at the C3 position is typically introduced through cyclization strategies that form the pyridine ring of the isoquinoline system.

Dehydrogenation of Tetrahydroisoquinoline Precursors : A common method involves the synthesis of an ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate intermediate. This saturated precursor can then be aromatized through dehydrogenation. A typical procedure involves heating the tetrahydroisoquinoline derivative with a palladium on carbon (Pd/C) catalyst to yield the final ethyl isoquinoline-3-carboxylate thieme-connect.de.

Palladium-Catalyzed Cross-Coupling : An alternative approach allows for the construction of diversely substituted isoquinoline-3-carboxylates. This methodology utilizes a palladium-catalyzed Suzuki cross-coupling reaction as a key step to form carbon-carbon bonds under mild conditions, offering a flexible route to the target molecule yu.edu.joyu.edu.jo.

Methylation Strategies at the 7-Position

The methyl group at the 7-position can be incorporated either by starting with an appropriately substituted precursor or by direct methylation of the isoquinoline ring.

Synthesis from Methylated Precursors : The most straightforward approach is to begin a classical isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reaction, with a phenethylamine precursor that already contains a methyl group at the desired position (meta to the ethylamine (B1201723) side chain) wikipedia.org.

Direct C-H Methylation : Recent advances in organic synthesis have enabled the direct methylation of heteroaromatic compounds. Strategies exist for the meta-methylation of isoquinolines, which can be applied to introduce a methyl group at the C7 position acs.org.

Derivatization and Modification of this compound

The functional groups of this compound—the ester and the aromatic core—are amenable to a variety of chemical transformations.

Ester Hydrolysis and Transesterification Reactions

The ethyl carboxylate group is a versatile handle for further modification through hydrolysis and transesterification.

Ester Hydrolysis (Saponification) Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄ or HCl) will yield 7-methylisoquinoline-3-carboxylic acid and ethanol. This reaction is reversible libretexts.orglibretexts.org.

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is to heat the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction produces the corresponding carboxylate salt (e.g., sodium 7-methylisoquinoline-3-carboxylate) and ethanol libretexts.orgyoutube.com. The free carboxylic acid can be obtained by subsequent acidification.

Transesterification This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To ensure a high yield, the alcohol reactant is typically used in large excess as the solvent masterorganicchemistry.commdpi.com.

Acid-Catalyzed Transesterification : The reaction is performed by heating the ethyl ester in an alcohol (e.g., methanol) with an acid catalyst.

Base-Catalyzed Transesterification : A base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide for conversion to a methyl ester), is used to catalyze the reaction masterorganicchemistry.com.

| Reaction | Reagents | Product |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 7-methylisoquinoline-3-carboxylic acid |

| Basic Hydrolysis | NaOH(aq) or KOH(aq), Heat | Sodium or Potassium 7-methylisoquinoline-3-carboxylate |

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 7-methylisoquinoline-3-carboxylate |

Reduction Reactions of the Ester Group

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters chemistrysteps.com.

Reduction to a Primary Alcohol : Powerful hydride reagents, most commonly Lithium aluminum hydride (LiAlH₄), are used to reduce the ester to a primary alcohol. The reaction proceeds via an aldehyde intermediate but cannot be stopped at that stage, leading to the formation of (7-methylisoquinolin-3-yl)methanol chemistrysteps.comacs.orgyoutube.com.

Partial Reduction to an Aldehyde : The reduction can be stopped at the aldehyde stage (7-methylisoquinoline-3-carbaldehyde) by using a less reactive hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is frequently used for this transformation, typically at -78 °C libretexts.org.

| Product | Reagent | Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | 1. THF or Et₂O; 2. H₂O or H₃O⁺ workup |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C |

Oxidation Reactions of the Isoquinoline Core

The isoquinoline ring system can undergo oxidation at either the nitrogen atom or the benzene ring, depending on the oxidant used.

N-Oxidation : Reaction with a peroxy acid, such as peracetic acid, leads to the formation of this compound N-oxide. The oxidation occurs at the nucleophilic nitrogen atom of the pyridine ring uop.edu.pk.

Oxidative Cleavage : Under vigorous conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the isoquinoline ring system undergoes oxidative cleavage. This degradation process breaks open the benzene portion of the molecule, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid gcwgandhinagar.comyoutube.com.

| Reaction | Reagent | Product(s) |

| N-Oxidation | Peroxy acid (e.g., CH₃CO₃H) | This compound N-oxide |

| Oxidative Cleavage | Alkaline KMnO₄, Heat | Phthalic acid and Pyridine-3,4-dicarboxylic acid |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings

The reactivity of the aromatic rings of this compound towards substitution reactions is governed by the electronic properties of the isoquinoline nucleus and the influence of the existing substituents: the methyl group and the ethyl carboxylate group.

Electrophilic Aromatic Substitution: The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the isoquinoline is more susceptible to electrophilic attack than the pyridine ring. The positions of substitution are directed by the existing substituents. The methyl group at the 7-position is an activating group and directs incoming electrophiles to the ortho and para positions (primarily C-6 and C-8). Conversely, the ethyl carboxylate group at the 3-position is a deactivating group, making the pyridine ring even less reactive. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would be expected to occur preferentially on the benzene ring at positions 6 and 8.

Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline nucleus, being electron-deficient, is more susceptible to nucleophilic aromatic substitution, particularly at the C-1 and C-3 positions. The presence of the electron-withdrawing ethyl carboxylate group at C-3 further enhances the electrophilicity of this ring. However, for a nucleophilic substitution to occur, a good leaving group, such as a halide, must be present at the position of attack. If a halogen were present at the C-1 or C-3 position, it could be displaced by various nucleophiles.

Amidation and Alkylation Transformations

The ethyl carboxylate group at the 3-position of this compound is a key site for further functionalization through amidation and alkylation reactions.

Amidation: The ester can be converted to an amide by reaction with an amine. This transformation, known as aminolysis, typically requires heating or catalysis. The direct reaction of the ester with an amine can be slow, but the use of coupling agents can facilitate the reaction under milder conditions. For instance, the direct coupling of the corresponding carboxylate salt (obtained by hydrolysis of the ester) with an amine can be achieved using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base. iust.ac.ir Another approach involves the nickel-catalyzed reductive coupling of the ester with a nitroarene to directly form the amide.

| Reagent/Catalyst | Reaction Type | Product | Reference |

| Amine (R-NH2), heat | Aminolysis | N-substituted 7-methylisoquinoline-3-carboxamide | General |

| 1. NaOH (hydrolysis) 2. Amine, HBTU, Hünig's base | Amide coupling | N-substituted 7-methylisoquinoline-3-carboxamide | iust.ac.ir |

| Nitroarene, Ni catalyst | Reductive amidation | N-aryl 7-methylisoquinoline-3-carboxamide |

Alkylation: While alkylation can refer to the introduction of an alkyl group onto the aromatic ring system, in the context of transformations of the ethyl carboxylate, it more commonly refers to reactions involving the ester itself. Direct alkylation of the ester is not a typical reaction. However, the isoquinoline nitrogen can be alkylated to form an isoquinolinium salt. Alkylation of the isoquinoline ring itself, for instance at the C-4 position, can be achieved through methods that involve a temporary dearomatization of the ring system. rsc.orgpharmaguideline.com For example, using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile allows for the C-4 alkylation of the isoquinoline core. rsc.orgpharmaguideline.com

Metal-Catalyzed Cross-Coupling Strategies for Further Functionalization

To further functionalize the aromatic core of this compound using metal-catalyzed cross-coupling reactions, it is first necessary to introduce a suitable handle, typically a halogen atom (e.g., Cl, Br, I) or a triflate group, onto the isoquinoline ring. Once halogenated, a variety of powerful C-C and C-N bond-forming reactions can be employed.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-isoquinoline with a boronic acid or ester to form a new carbon-carbon bond. nih.gov This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the isoquinoline framework. The reactivity of the halide is generally I > Br > Cl.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds by coupling the halo-isoquinoline with an amine. mdpi.comwikipedia.org This allows for the introduction of a wide range of primary and secondary amines, anilines, and other nitrogen-containing groups.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples the halo-isoquinoline with a terminal alkyne to form an alkynylated isoquinoline. rsc.org This introduces a valuable alkyne functional group that can be further elaborated.

The site of halogenation on the this compound will determine the position of further functionalization via these cross-coupling methods.

| Cross-Coupling Reaction | Catalyst System | Reactant | Product |

| Suzuki-Miyaura | Pd catalyst, base | Boronic acid/ester | Aryl/vinyl-substituted isoquinoline |

| Buchwald-Hartwig | Pd catalyst, ligand, base | Amine | Amino-substituted isoquinoline |

| Sonogashira | Pd catalyst, Cu co-catalyst, base | Terminal alkyne | Alkynyl-substituted isoquinoline |

Reaction Mechanism Investigations for this compound Synthesis and Transformations

The synthesis of the this compound core can be achieved through several classical named reactions, each with distinct mechanistic pathways.

Mechanistic Pathways of Cyclization Reactions

Several key reactions are employed for the synthesis of the isoquinoline skeleton, and their mechanisms are central to understanding the formation of this heterocyclic system.

Bischler-Napieralski Reaction: This is one of the most common methods for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline. The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). iust.ac.irrsc.org Two primary mechanistic pathways are proposed:

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the imine. iust.ac.ir

Mechanism II: Proposes the formation of a nitrilium ion intermediate prior to the cyclization step. iust.ac.irshahucollegelatur.org.in The prevailing mechanism is believed to be dependent on the specific reaction conditions. iust.ac.ir

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. pharmaguideline.commdpi.com The mechanism proceeds through the formation of an iminium ion, which acts as the electrophile for the intramolecular attack by the electron-rich aromatic ring. mdpi.com Subsequent deprotonation restores aromaticity in the newly formed ring.

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to yield the isoquinoline. wikipedia.orgrsc.org The mechanism involves the formation of an electrophilic intermediate through the protonation and elimination of an alkoxy group, followed by intramolecular electrophilic attack of the aromatic ring and subsequent elimination of the second alkoxy group to achieve aromatization. wikipedia.org

Role of Catalysts in Regio- and Stereoselective Syntheses

Catalysts play a crucial role in directing the outcome of isoquinoline synthesis and its subsequent transformations, influencing both the regioselectivity (where the reaction occurs) and stereoselectivity (the 3D arrangement of atoms).

Regioselectivity in Synthesis: In reactions like the Bischler-Napieralski and Pictet-Spengler, the regioselectivity of the cyclization is largely determined by the electronic properties of the aromatic ring of the starting material. Electron-donating groups on the benzene ring activate the ortho and para positions for electrophilic attack, thus directing the ring closure. The choice of catalyst, typically a Lewis acid or a protic acid, is critical for promoting the formation of the electrophilic intermediate that initiates the cyclization. For instance, in the Bischler-Napieralski reaction, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ are often required for less activated aromatic rings. iust.ac.ir

Stereoselective Transformations: While the synthesis of the aromatic isoquinoline ring itself does not typically involve the creation of stereocenters, subsequent reactions or the synthesis of reduced derivatives (like tetrahydroisoquinolines) can be stereoselective. The use of chiral catalysts or auxiliaries can induce enantioselectivity in these processes. For example, stereoselective syntheses of various fused and spiro-heterocycles can be achieved through the cyclization of isoquinolinium salts, where the stereochemical outcome is controlled by the reaction conditions and the nature of the reactants. rsc.org

Kinetic Studies and Reaction Intermediates

The study of reaction kinetics and the identification of intermediates are essential for understanding the detailed mechanisms of isoquinoline synthesis and transformations.

Reaction Intermediates:

Nitrilium Ions: In the Bischler-Napieralski reaction, nitrilium ions are proposed as key intermediates. iust.ac.irshahucollegelatur.org.in These highly electrophilic species are formed by the dehydration of the amide and are readily attacked by the aromatic ring in the cyclization step.

Iminium Ions: The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate. mdpi.com The electrophilicity of this intermediate is the driving force for the intramolecular cyclization.

Benzalaminoacetals: In the Pomeranz-Fritsch synthesis, the initially formed benzalaminoacetal is a stable intermediate that can be isolated before the acid-catalyzed cyclization to the isoquinoline. wikipedia.orgrsc.org

Advanced Spectroscopic and Structural Characterization Research

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For Ethyl 7-methylisoquinoline-3-carboxylate, a combination of ¹H and ¹³C NMR would provide a complete picture of the proton and carbon framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the isoquinoline (B145761) ring system would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns (singlets, doublets, etc.) and coupling constants revealing their substitution pattern and connectivity. The protons of the ethyl ester group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the terminal methyl (-CH₃) group. The methyl group attached to the isoquinoline core at the 7-position would appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the ester would be found significantly downfield (around δ 160-170 ppm). Carbons of the aromatic isoquinoline ring would resonate in the δ 120-150 ppm range. The carbons of the ethyl group and the C7-methyl group would appear at the higher field end of the spectrum.

¹⁹F NMR: For fluorinated analogs of this compound, ¹⁹F NMR would be a critical technique. It provides information on the chemical environment of the fluorine atoms, which is highly sensitive to the electronic effects of neighboring substituents.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on analogous compounds found in the literature, is provided below. acs.org

| Assignment | ¹H NMR (ppm, multiplicity, J in Hz) | ¹³C NMR (ppm) |

| Isoquinoline Ring H | 7.0 - 9.0 (m) | 120 - 150 |

| C7-CH₃ | ~2.5 (s, 3H) | ~21 |

| Ester -OCH₂CH₃ | ~4.4 (q, J = 7.1 Hz, 2H) | ~61 |

| Ester -OCH₂CH₃ | ~1.4 (t, J = 7.1 Hz, 3H) | ~14 |

| Ester C=O | - | 165 - 170 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₃NO₂), HRMS would be used to determine its exact mass. The calculated monoisotopic mass is 215.0946 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value (typically within 5 ppm) would unequivocally confirm the molecular formula.

Furthermore, fragmentation analysis within the mass spectrometer can provide additional structural information. Common fragmentation patterns for such esters might include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functionality.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | 1715 - 1730 | Strong, sharp absorption |

| C-O (Ester) | 1000 - 1300 | Strong absorption |

| C=N, C=C (Aromatic) | 1500 - 1600 | Medium to strong absorptions |

| C-H (Aromatic) | 3000 - 3100 | Weak to medium absorptions |

| C-H (Aliphatic) | 2850 - 3000 | Medium absorptions |

The most prominent peak would be the carbonyl (C=O) stretch of the ester group, which is a strong and sharp band typically appearing around 1720 cm⁻¹. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound could be grown, this technique would allow for the precise determination of its three-dimensional molecular structure. This includes exact bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

Moreover, the analysis reveals how the molecules are arranged in the crystal lattice (crystal packing). This can be influenced by intermolecular forces such as hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals interactions. thieme-connect.de

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for both the purification of a synthesized compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. For this compound, a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) would be developed to achieve good separation from starting materials and byproducts. acs.org The compound's retention factor (Rf) value would be characteristic under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique used for the final purity assessment and for the preparative isolation of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of acetonitrile (B52724) and water, would likely be employed. A pure sample of this compound would ideally show a single sharp peak in the chromatogram, and the purity can be quantified by the peak's area percentage.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of isoquinoline (B145761) derivatives. DFT is used to calculate the electron distribution within a molecule, which is key to predicting its reactivity. By analyzing parameters such as atomic net charges and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic or nucleophilic attack.

For instance, theoretical interpretation of reaction pathways can be achieved by calculating the geometry and electron structure of reactive intermediates, such as anions. In a study on a related quinoline (B57606) compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT B3LYP/cc-pVDZ calculations were used to analyze the corresponding anion's electronic distribution. mdpi.com The analysis revealed equivalent atomic net charges for both nitrogen and oxygen atoms, which helped to explain the observed regioselectivity in subsequent alkylation reactions. mdpi.com Such calculations are crucial for predicting how a molecule like Ethyl 7-methylisoquinoline-3-carboxylate might react under various conditions, thereby guiding synthetic strategies. mdpi.com

The electronic properties calculated via DFT can provide a quantitative basis for reactivity predictions. The table below illustrates the type of data that can be generated for a molecular fragment, in this case, the anion of a related quinoline carboxylate.

| Atom | Calculated Net Charge (Bader Analysis) |

|---|---|

| Nitrogen | -1.19 e |

| Oxygen | -1.19 e |

This data is illustrative and based on the analysis of 3-(methoxycarbonyl)-2-(methylthio)-1,2-dihydroquinolin-4-olate anion. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are used to explore the conformational landscape of a molecule, identifying stable conformations and the energy barriers between them. This is particularly important for flexible molecules that possess rotatable bonds, such as the ethyl ester group in this compound.

In a study of a similar structure, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a potential energy surface scan was performed to characterize different conformers. researchgate.net By systematically rotating key dihedral angles, researchers can identify low-energy, stable structures. researchgate.net For the quinoline derivative studied, it was found that conformers with the carboxylic ester in a trans configuration were high-energy forms due to steric hindrance. researchgate.net The analysis identified four stable conformers, with their relative stabilities quantified. researchgate.net This type of analysis is critical for understanding how a molecule's shape influences its interactions with biological targets or its packing in a crystal lattice.

The following table presents the calculated relative energies and populations for the conformers of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, demonstrating a typical output of conformational analysis.

| Conformer | Relative Energy (ΔE) (kJ mol⁻¹) | Population at 298.15 K (%) |

|---|---|---|

| sa | 0.00 | 57.5 |

| sg | 0.43 | 25.2 |

| aa | 0.61 | |

| ag | 0.92 | 17.3 |

Data derived from the conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

For example, the FTIR spectrum of ethyl 4-chloro-7-iodoquinoline-3-carboxylate was interpreted with the help of quantum chemical calculations at the DFT(B3LYP) level. researchgate.net Similarly, for quinoxaline (B1680401) derivatives, DFT calculations have been used to correlate experimentally obtained wavenumbers with calculated harmonic vibrational frequencies, showing good agreement between theoretical and experimental results. researchgate.net These predictive capabilities are invaluable for confirming the structure of newly synthesized compounds like this compound and for assigning specific spectral features to molecular vibrations or electronic excitations.

Computational Modeling of Reaction Pathways and Transition States

Beyond predicting reactivity at specific sites, quantum chemical calculations can model entire reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

The utility of this approach was demonstrated in a study of the methylation of a quinoline derivative, where the experimentally observed reaction outcome was interpreted using DFT calculations. mdpi.com By modeling the SN2 reaction mechanism, it was shown that the reaction proceeds exclusively with the anion generated by a sufficiently strong base. mdpi.com The calculations provided a theoretical foundation for the observed experimental conditions, such as the effect of solvent polarity and base strength. mdpi.com Applying this methodology to the synthesis or modification of this compound could help optimize reaction conditions and predict potential side products.

In Silico Screening and Library Design for Isoquinoline Derivatives

In silico techniques are a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical spaces to identify promising lead compounds. For isoquinoline derivatives, this involves two main stages: library design and virtual screening. mdpi.com

Library Design: Virtual combinatorial libraries of isoquinoline derivatives can be generated computationally. mdpi.com This process starts with a core scaffold, such as the isoquinoline ring system, and systematically adds various substituents at different positions to create a large and diverse set of virtual compounds. mdpi.commdpi.com This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the molecular structure. mdpi.com

Virtual Screening: Once a library is designed, it can be screened against a specific biological target (e.g., an enzyme or receptor) using methods like molecular docking. frontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity. frontiersin.org This process filters the large library down to a smaller, more manageable number of candidate molecules with a higher probability of being active. mdpi.com For example, in silico screening was performed on a library of 2000 derivatives of a 3,4-dihydroisoquinoline (B110456) scaffold, which, after filtering, yielded 485 compounds for further study. mdpi.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are also employed to build predictive models that correlate the 3D structural features of molecules with their biological activity. mdpi.comresearchgate.netnih.gov

The general workflow for such a computational campaign is outlined below.

| Step | Description | Example Techniques |

|---|---|---|

| 1. Library Generation | Creation of a large, diverse set of virtual isoquinoline derivatives based on a common scaffold. | Combinatorial enumeration, reaction-based enumeration. mdpi.com |

| 2. Filtering | Removal of compounds with undesirable properties (e.g., poor drug-likeness). | Lipinski's "rule of five". mdpi.com |

| 3. Virtual Screening | Docking the library of compounds into the active site of a biological target. | Molecular Docking, 3D-QSAR. frontiersin.orgjetir.org |

| 4. Scoring & Ranking | Estimating the binding affinity and ranking the compounds based on their scores. | Scoring functions (e.g., Glide score). jetir.org |

| 5. Hit Selection | Selection of a small subset of top-ranking compounds for experimental synthesis and testing. | Visual inspection of binding modes, consensus scoring. |

This in silico approach significantly accelerates the early stages of drug discovery by prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity. mdpi.comcriver.com

Research into Biological Interactions and Mechanisms

Investigation of Molecular Target Interactions of Ethyl 7-methylisoquinoline-3-carboxylate

No publicly available studies were identified that have investigated the binding affinity of this compound with any specific enzymes or receptors. Therefore, no data on its potential molecular targets or its potency in binding to these targets can be provided at this time.

There is no documented evidence from the conducted research to suggest that this compound modulates specific molecular pathways such as DNA replication or cell proliferation. The general biological activities of some isoquinoline (B145761) alkaloids have been linked to such pathways, but this cannot be specifically attributed to the ethyl 7-methyl derivative.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No structure-activity relationship (SAR) studies for analogues of this compound were found in the available literature. Research on other isoquinoline derivatives has shown that the nature and position of substituents on the isoquinoline core can significantly influence biological activity. thieme-connect.desemanticscholar.org However, without specific studies on analogues of this compound, it is not possible to detail the impact of the 7-methyl and 3-carboxylate ethyl ester groups on biological recognition.

The significance of stereochemistry is a crucial aspect of the biological activity of many chiral compounds. nih.govnih.gov However, as this compound is an achiral molecule, there are no stereochemical effects to be considered regarding its molecular interactions.

Mechanistic Research on Potential Biological Activities

Due to the absence of studies on the biological activity of this compound, there is currently no mechanistic research available to be reported.

Role as a Chemical Probe in Biological Systems Research

Currently, there is limited specific information in scientific literature detailing the use of this compound as a chemical probe for studying biological systems. While the isoquinoline scaffold is integral to the development of fluorescent molecules and ligands for materials science, its application as a targeted probe to investigate specific biological pathways or proteins is not well-documented for this particular derivative. nih.govamerigoscientific.com The development of such a tool would require specific functionalization to enable selective interaction with a biological target and a reporter element for detection.

Advanced Applications and Research Directions

Ethyl 7-methylisoquinoline-3-carboxylate as a Ligand in Coordination Chemistry

While specific studies detailing this compound as a ligand are not extensively documented, the broader class of isoquinoline (B145761) carboxylates has demonstrated significant utility in coordination chemistry. These molecules can function as versatile ligands, coordinating with metal ions through the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group. mdpi.compolimi.it

Transition metal carboxylate complexes are a major area of research, with ligands dictating the structure and function of the resulting complex. wikipedia.org Isoquinoline-based ligands, in particular, have been used to create coordination polymers (CPs) and metal-organic frameworks (MOFs). polimi.itamerigoscientific.com The coordination can occur in several modes:

Monodentate: Coordination through the isoquinoline nitrogen.

Bidentate: Chelation involving the nitrogen and one carboxylate oxygen.

Bridging: The carboxylate group can bridge two or more metal centers, leading to the formation of extended networks like CPs and MOFs. wikipedia.org

The specific structure of this compound offers two primary coordination sites: the lone pair of electrons on the heterocyclic nitrogen atom and the carbonyl oxygen of the ester group. Derivatives, such as the corresponding carboxylic acid (formed by hydrolysis of the ethyl ester), would provide an even stronger bidentate N,O-coordination site. mdpi.com The formation of stable complexes with various transition metals like Cu(II), Co(II), and Fe(III) has been demonstrated with similar tetrahydroisoquinoline-3-carboxylic acid derivatives. mdpi.comresearchgate.net These complexes have potential applications in catalysis, particularly in enantioselective reactions where the chiral environment provided by the ligand can influence the stereochemical outcome. researchgate.net

| Coordination Mode | Coordinating Atoms | Resulting Structure | Potential Application |

|---|---|---|---|

| Monodentate | Isoquinoline Nitrogen | Discrete Complex | Homogeneous Catalysis |

| Bidentate (Chelating) | Nitrogen and Carboxylate Oxygen | Discrete Complex (e.g., with Cu²⁺, Co²⁺) | Enantioselective Catalysis researchgate.net |

| Bridging | Carboxylate Oxygen Atoms | Coordination Polymer / MOF | Gas Storage, Heterogeneous Catalysis amerigoscientific.com |

Exploration in Material Science Applications (e.g., functional materials, dyes)

The aromatic, planar structure of the isoquinoline scaffold makes it an excellent candidate for applications in material science. amerigoscientific.com Derivatives are being explored for their use in conductive polymers, optical materials, sensors, and dyes. amerigoscientific.comchemicalbook.com

Functional Materials: Isoquinoline derivatives are valuable building blocks for metal-organic frameworks (MOFs), which are porous materials with high surface areas. amerigoscientific.com The ability of the carboxylate function to link metal centers allows for the construction of robust, crystalline frameworks with tailored pore sizes, suitable for applications in gas storage and catalysis. amerigoscientific.com

Dyes and Fluorescent Materials: The extended π-conjugated system of the isoquinoline ring is responsible for its inherent photophysical properties. nih.gov Many isoquinoline derivatives exhibit fluorescence, and their emission properties can be tuned by altering the substituents on the aromatic ring. nih.govacs.org This makes them attractive for use as organic fluorophores. Research on related dihydrothieno[2,3-c]isoquinoline derivatives has shown their potential as luminescent materials. acs.org The introduction of a methyl group at the 7-position and an ethyl carboxylate at the 3-position of this compound would be expected to modulate its absorption and emission wavelengths, potentially leading to applications as fluorescent probes or components in organic light-emitting diodes (OLEDs).

Development of Novel Analytical Methodologies Utilizing this compound or its Derivatives

The fluorescence properties of isoquinoline and quinoline (B57606) derivatives have been harnessed to develop novel analytical tools. nih.gov These compounds can act as chemosensors or probes for detecting specific analytes such as metal ions, pH changes, or biomolecules. acs.orgbohrium.commdpi.com

For example, quinoline-based probes have been designed for the ratiometric detection of lysosomal pH and for the sensitive detection of Zn²⁺ ions in biological systems. acs.orgbohrium.com The mechanism often involves a change in the electronic properties of the fluorophore upon binding to the analyte, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength shift). acs.org

Given the structural similarity, it is plausible that this compound could be chemically modified to create selective analytical probes. The ester group at the 3-position serves as a convenient chemical handle for further derivatization, allowing for the attachment of specific recognition moieties or other functional groups to tailor its selectivity and sensing properties.

| Scaffold | Analyte Detected | Sensing Mechanism | Reference |

|---|---|---|---|

| Quinoline | Lysosomal pH | Protonation-activable resonance charge transfer | acs.org |

| Quinoline | Zinc Ions (Zn²⁺) | Coordination-induced emission enhancement | bohrium.com |

| Pyrroloquinoline | Lysine | Specific chemical reaction leading to fluorescence change | mdpi.com |

| Aminoisoquinoline | Mercury Ions (Hg²⁺) | Colorimetric change upon binding | nih.gov |

Future Research Perspectives and Knowledge Gaps

Despite the potential inferred from related compounds, significant knowledge gaps exist for this compound itself. Future research should focus on systematically exploring its synthesis, properties, and applications.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often require harsh conditions and have limited substrate scope. researchgate.netacs.org Modern synthetic chemistry offers more efficient and versatile alternatives. Recent advances in transition-metal-catalyzed C-H bond activation and annulation present a powerful strategy for constructing substituted isoquinolines from simple precursors under milder conditions. acs.orgacs.orgresearchgate.net

Future work could focus on applying these modern methods to synthesize this compound and its analogs. For instance, a rhodium(III)-catalyzed annulation of a suitably substituted N-chloroimine with an alkyne equivalent could provide a direct and atom-economical route to this specific scaffold. acs.orgacs.org Exploring such routes would not only enable access to this compound but also facilitate the creation of a library of related derivatives for structure-activity relationship studies. nih.gov

The isoquinoline framework is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgnih.gov For instance, certain quinoline-3-carboxylate derivatives have shown potent antiproliferative activity against cancer cell lines. nih.gov Similarly, isoquinoline-3-carboxylic acid has demonstrated significant antibacterial activity against various plant bacteria. researchgate.net

The biological profile of this compound remains uninvestigated. A crucial future direction is to screen this compound and its derivatives for various biological activities. Should any activity be identified, subsequent mechanistic studies would be essential to understand how the compound interacts with its biological target. This could involve identifying protein targets, studying enzyme inhibition kinetics, or elucidating its effect on cellular signaling pathways.

Building upon its potential as a fluorophore, this compound can be developed into sophisticated research tools. The ethyl ester group is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules (e.g., peptides, targeting ligands, or other fluorophores) using standard amide bond-forming reactions. nih.gov

This strategy could be used to create:

Targeted Fluorescent Probes: By attaching a ligand that binds to a specific protein or cellular structure, the isoquinoline core could be used to visualize these targets in living cells.

Activity-Based Probes: Incorporating a reactive group could allow the molecule to covalently bind to the active site of an enzyme, providing a tool to study enzyme function and screen for inhibitors.

FRET Sensors: Coupling the isoquinoline fluorophore to another dye could create a Förster Resonance Energy Transfer (FRET) pair, enabling the design of sensors that report on conformational changes or binding events in real-time.

The exploration of these advanced applications and the systematic investigation into its synthesis and biological properties will be crucial in unlocking the full potential of this compound as a valuable molecule in chemistry, material science, and biology.

Q & A

Basic: What are the standard synthetic routes for Ethyl 7-methylisoquinoline-3-carboxylate, and what analytical techniques validate its purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and esterification. Key steps may include:

Formation of the isoquinoline core via cyclocondensation of appropriate precursors.

Introduction of the methyl group at position 7 through Friedel-Crafts alkylation or directed ortho-metalation.

Esterification at position 3 using ethyl chloroformate or similar reagents.

Validation Techniques:

- Thin-layer chromatography (TLC) monitors reaction progress and intermediate purity .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity and substitution patterns.

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of this compound?

Methodological Answer:

Optimization requires systematic variation of parameters:

- Temperature: Lower temperatures may reduce side reactions during cyclization.

- Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution for methyl group introduction .

- Purification: Column chromatography with gradients of ethyl acetate/hexane removes byproducts .

Data-Driven Example:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 60–80°C | Maximizes cyclization efficiency |

| Catalyst Loading | 10 mol% AlCl₃ | Reduces dimerization |

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR: Identifies aromatic protons (δ 7.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).

- ¹³C NMR: Confirms carbonyl (δ ~165 ppm) and quaternary carbons in the isoquinoline ring .

- High-performance liquid chromatography (HPLC): Quantifies purity (>95% for biological assays) .

Advanced: How can structural ambiguities in this compound be resolved?

Methodological Answer:

- X-ray crystallography: Determines absolute configuration and substituent positioning, though requires high-quality single crystals .

- NOESY NMR: Identifies spatial proximity of protons (e.g., methyl group orientation relative to the ester).

- DFT calculations: Predicts stable conformers and validates spectroscopic data .

Basic: What biological activities are associated with this compound and related analogs?

Methodological Answer:

Isoquinoline derivatives exhibit:

- Antimicrobial activity: Disruption of bacterial cell membrane integrity .

- Antimalarial effects: Inhibition of hemozoin formation in Plasmodium species .

- Enzyme modulation: Interaction with kinases or cytochrome P450 isoforms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Methodological Answer:

Systematic Substitution Strategy:

| Substituent Position | Functional Group | Observed Activity Change |

|---|---|---|

| 7-Methyl | -CH₃ | Enhanced lipophilicity and membrane penetration |

| 3-Ester | -COOEt | Improved metabolic stability vs. carboxylic acid analogs |

Experimental Validation:

- In vitro assays: Test derivatives against target enzymes or pathogens.

- Molecular docking: Predict binding affinity to biological targets (e.g., malaria protease PfSUB1) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

Replicate experiments: Control variables like solvent (DMSO purity), cell line passage number, and assay temperature.

Purity verification: Use HPLC-MS to rule out impurities (>99% purity for dose-response studies) .

Meta-analysis: Compare datasets across studies, adjusting for methodological differences (e.g., IC₅₀ calculation methods) .

Basic: What protocols ensure accurate assessment of this compound purity?

Methodological Answer:

- TLC: Use silica gel plates with UV visualization to detect impurities.

- HPLC: Employ a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values.

Advanced: What computational approaches predict the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies: Expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).

- LC-MS monitoring: Detect degradation products (e.g., ester hydrolysis to carboxylic acid).

- DFT-based degradation pathways: Simulate bond dissociation energies to identify labile sites .

Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

In vitro metabolic stability: Incubate with liver microsomes and quantify parent compound via LC-MS/MS.

Plasma protein binding: Use ultrafiltration or equilibrium dialysis .

In silico modeling: Predict logP, solubility, and blood-brain barrier permeability using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.